

# **Technical Support Center: Investigating Potential Off-target Effects of ACP-105**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ACP-105   |           |
| Cat. No.:            | B15541016 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of ACP-105.

### Frequently Asked Questions (FAQs)

Q1: What is ACP-105 and what are its reported on-target effects?

A1: ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that was developed for therapeutic applications, including for age-related cognitive decline.[1] It is designed to selectively bind to and activate androgen receptors (ARs) in specific tissues, primarily muscle and bone.[2][3] Preclinical studies have shown that ACP-105 has potent anabolic effects on muscle and bone with minimal impact on the prostate.[3][4] It is described as a partial agonist, which may lead to less testosterone suppression compared to full agonists. [5]

Q2: What are the known or suspected off-target effects of **ACP-105**?

A2: While preclinical data suggests **ACP-105** has a favorable safety profile and high selectivity for the androgen receptor, some potential off-target effects and side effects have been reported, primarily from preclinical studies and anecdotal reports from recreational users.[2][6] [7] These include:

### Troubleshooting & Optimization





- Testosterone Suppression: Like other SARMs, ACP-105 can suppress the body's natural testosterone production.[6]
- Altered Lipid Profile: Changes in cholesterol levels, specifically a reduction in high-density lipoprotein (HDL) and a potential increase in low-density lipoprotein (LDL), have been associated with SARM use.[8][9]
- Elevated Liver Enzymes: Mild elevations in liver enzymes have been reported, suggesting a potential for liver stress.[8][9] However, the direct hepatotoxicity of **ACP-105** is not well-established in formal studies.
- Lack of Interaction with Other Hormone Receptors: According to a presentation by ACADIA
   Pharmaceuticals, in vitro assays showed that ACP-105 is as potent and efficacious as
   testosterone without interacting with other hormone receptors.[4] However, detailed
   quantitative binding data for receptors such as the progesterone, glucocorticoid, and
   estrogen receptors are not widely published in peer-reviewed literature.

Q3: Is there quantitative data on the binding affinity of **ACP-105** for off-target receptors?

A3: Currently, there is a lack of publicly available, peer-reviewed quantitative data detailing the binding affinities (e.g., Ki or IC50 values) of **ACP-105** for a broad panel of off-target receptors, such as the progesterone, glucocorticoid, and estrogen receptors. While the developing company, ACADIA Pharmaceuticals, has stated that **ACP-105** does not interact with other hormone receptors in in vitro assays, the specific data from these studies is not readily accessible in scientific literature.[4] In silico (computational) studies have predicted the absorption, distribution, metabolism, and excretion (ADME) profile of **ACP-105**, but these do not provide experimental binding affinities.[10]

Q4: How is the selectivity of a SARM like **ACP-105** typically determined?

A4: The selectivity of a SARM is assessed through a battery of in vitro and in vivo assays. A key in vivo assay is the Hershberger assay, which evaluates the anabolic and androgenic effects of a compound in castrated male rats. This assay measures the weight changes in anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles). A high anabolic-to-androgenic ratio indicates greater tissue selectivity.[3] In vitro assays include competitive binding assays and reporter gene assays to determine the binding



affinity and functional activity of the SARM at the androgen receptor compared to other steroid receptors.

#### **Data Presentation**

Due to the limited publicly available quantitative data on **ACP-105**'s off-target binding, the following table summarizes the reported and predicted effects in a qualitative manner.

| Potential Off-Target<br>Effect                | Receptor/Pathway<br>Involved                     | Observed/Predicted<br>Effect                      | Source of<br>Information                             |
|-----------------------------------------------|--------------------------------------------------|---------------------------------------------------|------------------------------------------------------|
| Testosterone<br>Suppression                   | Hypothalamic-<br>Pituitary-Gonadal<br>(HPG) Axis | Suppression of natural testosterone production.   | Preclinical studies and anecdotal reports.[6]        |
| Altered Lipid Profile                         | Not fully elucidated                             | Decrease in HDL,<br>potential increase in<br>LDL. | Reports on SARM class effects.[8][9]                 |
| Liver Stress                                  | Hepatic metabolism<br>(primarily CYP3A4)         | Potential for mild elevation of liver enzymes.    | In silico predictions and anecdotal reports. [9][10] |
| Cross-reactivity with other steroid receptors | Progesterone, Glucocorticoid, Estrogen Receptors | Stated to have no interaction in in vitro assays. | Conference<br>abstract/press<br>release.[4]          |

# **Experimental Protocols**

1. Protocol for In Vitro Off-Target Binding Assessment (Competitive Radioligand Binding Assay)

This protocol provides a general framework for assessing the binding affinity of **ACP-105** to off-target nuclear receptors.

- Objective: To determine the inhibitory constant (Ki) of ACP-105 for a specific off-target receptor (e.g., progesterone receptor, glucocorticoid receptor).
- Materials:



- Cell lysates or purified receptor preparations for the target receptor.
- A high-affinity radioligand for the target receptor (e.g., [³H]-dexamethasone for the glucocorticoid receptor).
- ACP-105 stock solution of known concentration.
- Assay buffer appropriate for the target receptor.
- Scintillation fluid and a scintillation counter.
- Glass fiber filters.
- Methodology:
  - Prepare a series of dilutions of ACP-105.
  - In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of ACP-105.
  - Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled specific ligand for the target receptor).
  - Incubate the plate to allow the binding to reach equilibrium.
  - Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
  - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  - Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  - Calculate the specific binding at each concentration of ACP-105 by subtracting the nonspecific binding from the total binding.



- Plot the specific binding as a function of the ACP-105 concentration and use non-linear regression analysis to determine the IC50 value.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
- 2. Protocol for In Vitro Functional Activity Assessment (Reporter Gene Assay)

This protocol outlines a general method for determining if **ACP-105** acts as an agonist or antagonist at an off-target receptor.

- Objective: To assess the functional activity (agonism or antagonism) of ACP-105 at a specific off-target receptor.
- Materials:
  - A suitable mammalian cell line that does not endogenously express the target receptor (e.g., HEK293 or CHO cells).
  - An expression vector for the full-length target receptor.
  - A reporter vector containing a luciferase gene under the control of a promoter with response elements for the target receptor.
  - Transfection reagent.
  - ACP-105 stock solution.
  - A known agonist and antagonist for the target receptor (for controls).
  - Luciferase assay reagent and a luminometer.
- Methodology:
  - Co-transfect the host cell line with the receptor expression vector and the reporter vector.
  - Plate the transfected cells in a multi-well plate and allow them to recover.
  - To assess for agonism, treat the cells with varying concentrations of ACP-105.



- To assess for antagonism, treat the cells with a fixed concentration of the known agonist in the presence of varying concentrations of ACP-105.
- Include appropriate controls (vehicle, agonist alone, antagonist alone).
- Incubate the cells for a sufficient period to allow for gene transcription and protein expression.
- Lyse the cells and measure the luciferase activity using a luminometer.
- For agonist testing, plot the luciferase activity against the ACP-105 concentration to determine the EC50.
- For antagonist testing, plot the luciferase activity against the ACP-105 concentration to determine the IC50.

# **Troubleshooting Guides**

Issue 1: High background in competitive binding assays.

| Potential Cause                                              | Troubleshooting Step                                                                                                                                    |  |
|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Non-specific binding of the radioligand to filters or tubes. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a carrier protein such as bovine serum albumin (BSA) in the assay buffer. |  |
| Radioligand concentration is too high.                       | Use a radioligand concentration at or below its Kd for the receptor.                                                                                    |  |
| Inadequate washing.                                          | Increase the volume and/or number of wash steps with ice-cold wash buffer.                                                                              |  |
| Lipophilic nature of the test compound (ACP-105).            | Consider using a different type of filter or adding a low concentration of a mild detergent to the wash buffer.                                         |  |

Issue 2: Low or no signal in reporter gene assays.

### Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                          | Troubleshooting Step                                                                                                                                                                |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low transfection efficiency.             | Optimize the transfection protocol (reagent-to-<br>DNA ratio, cell density). Use a positive control<br>vector (e.g., expressing GFP) to visually assess<br>transfection efficiency. |
| Inactive receptor or reporter construct. | Verify the integrity of the plasmids by sequencing. Use a known potent agonist for the receptor to confirm the assay system is working.                                             |
| Inappropriate cell line.                 | Ensure the chosen cell line does not have endogenous expression of the target receptor or interfering signaling pathways.                                                           |
| Compound cytotoxicity.                   | Perform a cell viability assay in parallel to ensure the observed lack of signal is not due to cell death.                                                                          |

Issue 3: High variability in in vivo studies (e.g., Hershberger assay).

| Potential Cause | Troubleshooting Step | | Inconsistent dosing. | Ensure accurate and consistent administration of the compound (e.g., gavage technique, injection volume). | | Animal stress. | Handle animals consistently and minimize environmental stressors that can affect hormone levels. | | Incomplete castration. | Verify complete removal of testicular tissue to eliminate endogenous androgen production. | | Inter-animal variability. | Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups. |

### **Visualizations**





#### Click to download full resolution via product page

Caption: On-target signaling pathway of ACP-105 in a target cell.



#### Click to download full resolution via product page

Caption: Experimental workflow for assessing **ACP-105** off-target effects.





Click to download full resolution via product page

Caption: Logical relationship of ACP-105 with steroid hormone receptors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medisearch.io [medisearch.io]
- 2. acadia.com [acadia.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. acadia.com [acadia.com]
- 5. ACP 105 SARM: Is It The Most Underrated Muscle Builder Ever? [sarms.io]
- 6. fitscience.co [fitscience.co]
- 7. sportstechnologylabs.com [sportstechnologylabs.com]



- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. First multifaceted ADME profile of ACP-105 (CAS: 1048998-11-3): a novel non-steroidal selective androgen receptor modulator used as doping in sports—integrative in silico toxicological studies for clinical and forensic toxicology purposes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Investigating Potential Off-target Effects of ACP-105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541016#investigating-potential-off-target-effects-of-acp-105]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com